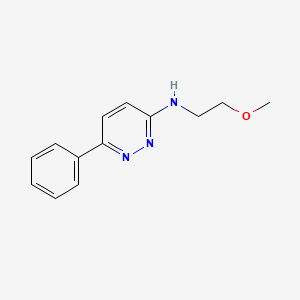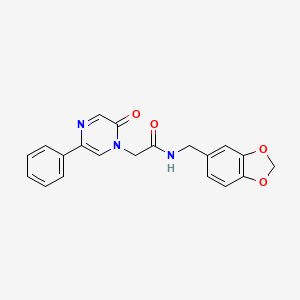
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide is a compound that features both tetrazole and triazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions
Méthodes De Préparation
The synthesis of 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide typically involves the formation of the tetrazole and triazole rings followed by their attachment to a cyclohexanecarboxamide backbone. The synthetic route may include:
Formation of Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The tetrazole and triazole rings are then coupled to the cyclohexanecarboxamide backbone using suitable coupling agents like EDCI or DCC.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and high-throughput screening techniques.
Analyse Des Réactions Chimiques
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrazole and triazole rings can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and conditions such as reflux or microwave irradiation. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique structural features.
Industry: The compound is used in the development of high-energy materials and explosives due to the presence of nitrogen-rich rings.
Mécanisme D'action
The mechanism of action of 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole and triazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
1-(1H-tetrazol-1-yl)-N-(1H-1,2,3-triazol-4-yl)cyclohexanecarboxamide: This compound features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, leading to different chemical and biological properties.
1-(1H-tetrazol-1-yl)-N-(1H-imidazol-4-yl)cyclohexanecarboxamide: This compound contains an imidazole ring, which may result in different reactivity and applications.
1-(1H-tetrazol-1-yl)-N-(1H-pyrazol-4-yl)cyclohexanecarboxamide: The presence of a pyrazole ring in this compound can lead to unique chemical and biological activities.
Propriétés
Formule moléculaire |
C10H14N8O |
|---|---|
Poids moléculaire |
262.27 g/mol |
Nom IUPAC |
1-(tetrazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H14N8O/c19-8(14-9-11-6-12-15-9)10(4-2-1-3-5-10)18-7-13-16-17-18/h6-7H,1-5H2,(H2,11,12,14,15,19) |
Clé InChI |
MYJGINUSUGLDBE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)NC2=NC=NN2)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide](/img/structure/B12175397.png)



![tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate](/img/structure/B12175418.png)
![(5Z)-3-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12175433.png)
![2'-(sec-butyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12175434.png)
![2'-(butan-2-yl)-N-(5-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12175441.png)
![(3Z)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12175455.png)

![N-(6-{[3-(dimethylamino)propyl]amino}-6-oxohexyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175463.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12175472.png)
methanone](/img/structure/B12175475.png)
